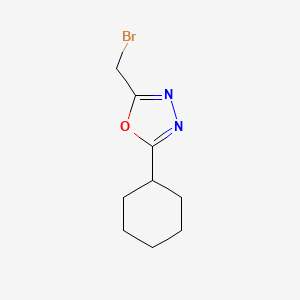
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole” is likely to be an organic compound containing a bromomethyl group (-CH2Br), a cyclohexyl group (a six-membered carbon ring), and a 1,3,4-oxadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that the bromomethyl group could be introduced via a substitution reaction . The 1,3,4-oxadiazole ring could potentially be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups. The bromomethyl group is likely to be a good leaving group in reactions, and the oxadiazole ring is likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo various reactions. The bromomethyl group could participate in substitution reactions . The oxadiazole ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Green Synthetic Methods
The development of green synthetic methods for the preparation of 2-aryl-1,3,4-oxadiazoles demonstrates the importance of environmentally friendly protocols in chemical synthesis. Zhu et al. (2015) described an on-water, catalyst-free, and room-temperature approach for constructing 2-aryl-1,3,4-oxadiazole derivatives from 1,1-dichloro-2-nitroethene and hydrazides. This method highlights the significance of water as a solvent in promoting high yields and simplicity in purification, underscoring the chemical's relevance in sustainable chemistry practices (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).
Antimicrobial Activities
The exploration of 1,3,4-oxadiazole derivatives for antimicrobial activities is a significant area of research. Ustabaş et al. (2020) synthesized a compound featuring the 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings and evaluated its antimicrobial effectiveness. Their findings revealed that while the compound showed low effectiveness against certain bacterial species, it exhibited high antileishmanial activity. This study exemplifies the potential of 1,3,4-oxadiazole derivatives in the development of new antimicrobial agents (R. Ustabaş, Nevin Süleymanoğlu, Y. Ünver, & Ş. Direkel, 2020).
Antidiabetic Agents
The synthesis of novel indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has been investigated for their potential as antidiabetic agents. Nazir et al. (2018) reported the synthesis and evaluation of these compounds for their α-glucosidase inhibitory activity. Some of the synthesized compounds demonstrated significant inhibitory activity, highlighting the oxadiazole derivatives' potential in antidiabetic drug development (M. Nazir et al., 2018).
Synthetic and Analytical Methodologies
The literature also discusses various synthetic and analytical methodologies for producing and characterizing 1,3,4-oxadiazole derivatives. For instance, the synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives by Xiang Jian-nan (2009) provide insights into novel compounds with potent bioactivities. Such studies are crucial for expanding the chemical space and understanding the properties of oxadiazole derivatives, potentially including compounds like 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole (Xiang Jian-nan, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZZAULDJNZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




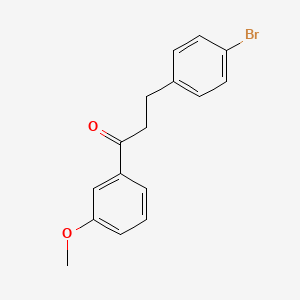
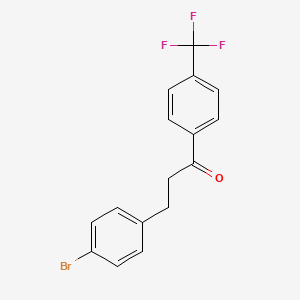
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)
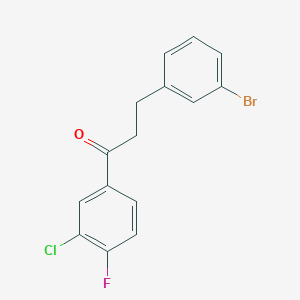

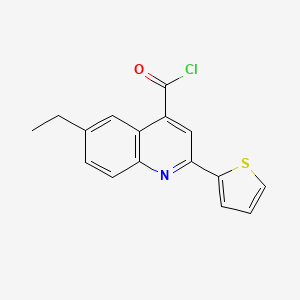


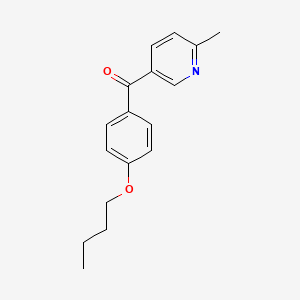
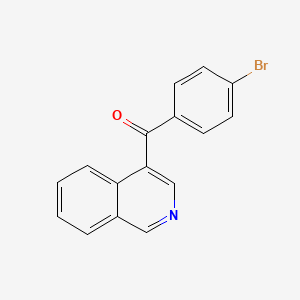
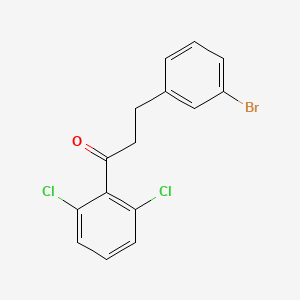
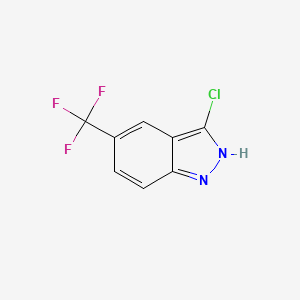
![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)